N-(2-methylbenzyl)ethanamine
Overview
Description
N-(2-methylbenzyl)ethanamine is a chemical compound with the molecular formula C10H15N . It has a molecular weight of 149.23 .
Molecular Structure Analysis
The molecular structure of N-(2-methylbenzyl)ethanamine consists of a benzene ring substituted with a methyl group and an ethanamine group . The ethanamine group is attached to the benzene ring via a methylene (-CH2-) linker .Physical And Chemical Properties Analysis
N-(2-methylbenzyl)ethanamine has a density of 0.9±0.1 g/cm3, a boiling point of 217.0±9.0 °C at 760 mmHg, and a flash point of 88.2±10.9 °C . It has one hydrogen bond donor and one hydrogen bond acceptor .Scientific Research Applications
1. Neurochemical Pharmacology
A study by Eshleman et al. (2018) investigated the pharmacology of psychoactive substituted N-benzylphenethylamines, including compounds structurally similar to N-(2-methylbenzyl)ethanamine. They found that these compounds have high affinity and efficacy at 5-HT2A and 5-HT2C receptors, consistent with hallucinogenic activity, with little psychostimulant activity. This insight is crucial for understanding their potential therapeutic applications in neurochemistry and psychopharmacology (Eshleman et al., 2018).
2. Metabolic Characterization
Nielsen et al. (2017) focused on the metabolism of NBOMe compounds, which are structurally related to N-(2-methylbenzyl)ethanamine. They identified cytochrome P450 enzymes involved in their metabolism, providing crucial information for drug metabolism studies and potential therapeutic applications (Nielsen et al., 2017).
3. Analytical Characterization
Poklis et al. (2013) developed a method for detecting and quantifying NBOMe derivatives in human serum. This research contributes to the field of clinical toxicology and is vital for the development of analytical techniques for similar compounds (Poklis et al., 2013).
4. Antimicrobial and Antidiabetic Studies
A 2023 study by G et al. synthesized Schiff bases from 2-(2-methoxyphenoxy)ethanamine, structurally related to N-(2-methylbenzyl)ethanamine, and evaluated their antimicrobial and antidiabetic properties. This research opens avenues for the development of new pharmaceuticals (G et al., 2023).
5. Toxicological Studies
Yoon et al. (2019) investigated the cardiotoxicity of NBOMe derivatives, closely related to N-(2-methylbenzyl)ethanamine. Their findings highlight the potential cardiovascular risks associated with these compounds, which is crucial for safety evaluations in drug development (Yoon et al., 2019).
Safety And Hazards
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-11-8-10-7-5-4-6-9(10)2/h4-7,11H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVMVRWHADCOSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296105 | |
Record name | N-Ethyl-2-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601296105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzyl)ethanamine | |
CAS RN |
62924-60-1 | |
Record name | N-Ethyl-2-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62924-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-2-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601296105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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